

Application Notes: Buclizine Dihydrochloride Formulation for Animal Studies

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Compound of Interest		
Compound Name:	Buclizine dihydrochloride	
Cat. No.:	B7823124	Get Quote

1. Introduction

Buclizine dihydrochloride is a piperazine derivative with antihistaminic and anticholinergic properties.[1] It functions primarily as a histamine H1 receptor antagonist.[2][3] In research, it is utilized for its antiemetic, antivertigo, and central nervous system depressant effects.[4][5] Recent studies have also explored its potential anti-tumor activity, linked to its interaction with Translationally Controlled Tumor Protein (TCTP).[6][7] These application notes provide detailed protocols for the preparation and administration of **buclizine dihydrochloride** formulations for use in preclinical animal research, particularly in rodent models.

2. Physicochemical Properties

Buclizine dihydrochloride is a white to off-white crystalline solid.[7][8] Its key properties are summarized below.



Property	Value	Reference
Chemical Formula	C28H33CIN2 · 2HCl	[6]
Molecular Weight	505.9 g/mol	[4]
CAS Number	129-74-8	[6]
Appearance	Crystalline solid	[6]
Storage Temperature	-20°C for long-term stability (≥4 years)	[6]

3. Solubility Data

Proper vehicle selection is critical for achieving desired drug exposure. The solubility of **buclizine dihydrochloride** in common laboratory solvents is presented below. For parenteral formulations, it is crucial to consider the potential toxicity of the selected solvent.

Solvent	Solubility	Notes	Reference
Water	5 mg/mL	Clear solution	
Ethanol	~0.11 mg/mL	Purge with inert gas	[6]
DMSO	Up to 11 mg/mL	Warming or sonication is recommended	[2]
Dimethylformamide (DMF)	~5 mg/mL	Purge with inert gas	[6]

Experimental Protocols

Protocol 1: Preparation of **Buclizine Dihydrochloride** for Oral Administration (Oral Gavage)

This protocol describes the preparation of a solution or suspension for oral administration in rodents. Given its solubility in water, an aqueous vehicle is often suitable.

Materials:

Methodological & Application





- Buclizine Dihydrochloride powder
- Sterile Water for Injection or deionized water
- 0.5% (w/v) Methylcellulose (optional, for suspensions)
- Glass beaker or conical tube
- Magnetic stirrer and stir bar or vortex mixer
- · Calibrated balance
- Spatula

Procedure:

- Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, dose level (mg/kg), and dosing volume (e.g., 5-10 mL/kg for rats).
- Weighing: Accurately weigh the required amount of buclizine dihydrochloride powder using a calibrated balance.
- Solubilization (for solutions up to 5 mg/mL): a. Add the weighed powder to a sterile glass beaker. b. Gradually add the required volume of sterile water while stirring continuously with a magnetic stirrer. c. Continue stirring until the powder is completely dissolved, resulting in a clear solution.
- Preparation (for suspensions > 5 mg/mL): a. If the desired concentration exceeds the aqueous solubility, a suspension is required. b. Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to warm water (~60°C) while stirring, then allowing it to cool to room temperature. c. Add the weighed **buclizine dihydrochloride** powder to the 0.5% methylcellulose vehicle. d. Vigorously mix using a vortex mixer or homogenizer until a uniform suspension is achieved. Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
- Storage: Store the prepared formulation at 2-8°C, protected from light. Prepare fresh daily to ensure stability.







Protocol 2: Preparation of **Buclizine Dihydrochloride** for Parenteral Administration (IP Injection)

This protocol is for preparing a solution for intraperitoneal (IP) injection. DMSO is a common solvent due to the higher solubility of **buclizine dihydrochloride**.

Materials:

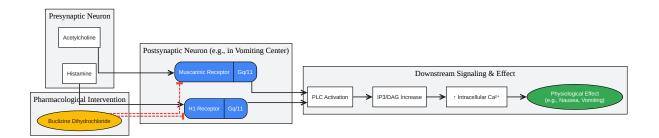
- Buclizine Dihydrochloride powder
- Dimethyl sulfoxide (DMSO), sterile grade
- Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile conical tubes
- Vortex mixer or sonicator

Procedure:

- Calculate Required Amount: Determine the necessary concentration based on the desired dose (mg/kg) and a low injection volume (e.g., 1-5 mL/kg) to minimize irritation.
- Weighing: Accurately weigh the required amount of buclizine dihydrochloride.
- Dissolution: a. Add the powder to a sterile conical tube. b. Add the minimum required volume
 of DMSO to fully dissolve the compound. Sonication or gentle warming may be necessary to
 achieve a clear solution of up to 11 mg/mL.[2] c. Important: If possible, dilute the DMSO
 concentrate with sterile saline or PBS to reduce solvent toxicity. Perform a small-scale test to
 ensure the compound does not precipitate upon dilution. For example, a final vehicle
 composition of 10% DMSO in saline is often tolerated.
- Final Preparation: Ensure the final solution is clear and free of particulates.
- Storage: Use the solution immediately after preparation. Due to the nature of DMSO, longterm storage of the solution is not recommended.



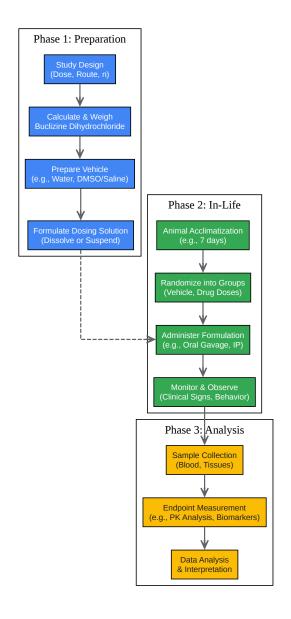
Illustrative Diagrams



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Caption: Mechanism of action of Buclizine as an antagonist at H1 and muscarinic receptors.





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